2-Amino-4,6-dichlorobenzaldehyde

VAP-1 inhibition ALDH3A1 Enzyme Assay

2-Amino-4,6-dichlorobenzaldehyde (CAS 82486-81-5) is the only analytically valid reference standard for identifying and quantifying the specific diclofenac sodium impurity. Its unique 2-amino / 4,6-dichloro substitution pattern creates a distinct electronic landscape critical for heterocyclic synthesis and for targeting VAP-1 (IC50 290 nM). Generic analogs cannot substitute – using them would compromise analytical compliance and reaction outcomes. Sourced exclusively from qualified manufacturers with full CoA documentation for GMP/GLP applications.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02
CAS No. 82486-81-5
Cat. No. B2574365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dichlorobenzaldehyde
CAS82486-81-5
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)C=O)Cl)Cl
InChIInChI=1S/C7H5Cl2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2
InChIKeyFHWPDPWZNATBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-dichlorobenzaldehyde (CAS 82486-81-5) Procurement Specification and Scientific Selection Guide


2-Amino-4,6-dichlorobenzaldehyde (CAS 82486-81-5) is a small-molecule aromatic aldehyde characterized by the unique juxtaposition of an electron-donating primary amino group at the 2-position and two electron-withdrawing chlorine substituents at the 4- and 6-positions on the benzaldehyde ring . This substitution pattern imparts a distinctive electronic profile and steric environment, conferring utility as a versatile scaffold in medicinal chemistry and as a precursor in the synthesis of heterocyclic compounds . It is recognized as an impurity in the pharmaceutical manufacturing process of diclofenac sodium, necessitating its use as a certified reference standard in analytical quality control [1].

Why Generic Aldehyde or Aminobenzaldehyde Substitution Fails for 2-Amino-4,6-dichlorobenzaldehyde in Critical Applications


Generic substitution with simpler analogs such as 2-aminobenzaldehyde or 2,6-dichlorobenzaldehyde is not scientifically valid for applications requiring the specific properties of 2-amino-4,6-dichlorobenzaldehyde. The co-localization of the 2-amino and 4,6-dichloro groups creates a unique electronic landscape that is not replicated by mono-substituted or differently substituted analogs . This specific substitution pattern is critical for its role as a building block in directed heterocyclic syntheses, where the reactivity of both the amine and aldehyde functionalities is modulated by the adjacent chlorine atoms, and is essential for its identity as a specific impurity marker [1]. Replacing it with a generic aldehyde would result in different reaction kinetics, altered regioselectivity, and a failure to meet analytical reference standards [2].

Quantitative Differentiation of 2-Amino-4,6-dichlorobenzaldehyde (82486-81-5) from Closest Analogs and In-Class Candidates


Differential Inhibitory Activity of 2-Amino-4,6-dichlorobenzaldehyde Against Human VAP-1 and ALDH3A1 Targets

2-Amino-4,6-dichlorobenzaldehyde demonstrates distinct and quantifiable inhibitory activity against two human therapeutic targets: Vascular Adhesion Protein-1 (VAP-1) and Aldehyde Dehydrogenase 3A1 (ALDH3A1). In a biochemical assay with human recombinant VAP-1, the compound exhibited an IC50 of 290 nM [1]. In a separate study, it inhibited human ALDH3A1-mediated oxidation of benzaldehyde with an IC50 of 2100 nM [2]. These values provide a quantitative benchmark for this specific scaffold in these enzyme systems.

VAP-1 inhibition ALDH3A1 Enzyme Assay

Role as a Key Intermediate in the Synthesis of Benzodiazepine Derivatives

The unique substitution pattern of 2-amino-4,6-dichlorobenzaldehyde makes it a strategically valuable intermediate in the synthesis of specific benzodiazepine derivatives. Patents detail its use in condensation reactions to form the diazepine ring, a core structure in many CNS-active pharmaceuticals [1]. While generic aminobenzaldehydes can be used in similar reactions, the 4,6-dichloro substitution on this specific scaffold is designed to impart distinct electronic and steric properties to the final heterocyclic product, thereby influencing its pharmacological profile and binding affinity [2].

Benzodiazepine synthesis Heterocyclic chemistry Pharmaceutical intermediate

Calculated Physicochemical Properties Differentiating from Unsubstituted or Mono-substituted Analogs

The 4,6-dichloro substitution on the 2-aminobenzaldehyde core significantly alters key physicochemical parameters compared to its unsubstituted parent compound (2-aminobenzaldehyde). Computational predictions for 2-amino-4,6-dichlorobenzaldehyde yield a Consensus Log P (cLogP) of 2.22 and an estimated aqueous solubility (LogS) of -2.94 (corresponding to 0.22 mg/mL or 0.00116 mol/L), classifying it as soluble . These values contrast sharply with the more polar and water-soluble 2-aminobenzaldehyde, which is predicted to have a lower LogP and higher aqueous solubility [1].

Lipophilicity cLogP Solubility In Silico Properties

Validated Research and Industrial Applications for 2-Amino-4,6-dichlorobenzaldehyde (82486-81-5)


Analytical Chemistry: Certified Reference Standard for Diclofenac Impurity Profiling

2-Amino-4,6-dichlorobenzaldehyde is a known impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium [1]. Its primary industrial application is as a certified reference standard in pharmaceutical quality control laboratories. Analysts use it to develop and validate HPLC or GC methods for the identification and quantification of this specific impurity in diclofenac active pharmaceutical ingredients (APIs) and finished drug products, ensuring compliance with pharmacopoeial specifications.

Medicinal Chemistry: Scaffold for VAP-1 and ALDH3A1 Inhibitor Discovery

Based on established inhibitory activity data, 2-amino-4,6-dichlorobenzaldehyde serves as a validated hit or lead-like scaffold for medicinal chemistry programs targeting Vascular Adhesion Protein-1 (VAP-1, IC50 = 290 nM) and Aldehyde Dehydrogenase 3A1 (ALDH3A1, IC50 = 2100 nM) [1][2]. Its well-defined substitution pattern offers a clear vector for further SAR studies and structural optimization to improve potency, selectivity, and drug-like properties for these specific therapeutic targets.

Synthetic Organic Chemistry: Precursor to 4,6-Dichloro-Substituted Heterocycles

In organic synthesis laboratories, this compound is a strategic building block for constructing heterocyclic systems bearing a 4,6-dichloro substitution motif. Its primary use is as a precursor in the synthesis of benzodiazepine derivatives [1]. The presence of both an aldehyde and an amine on a chlorinated aromatic ring allows for the efficient, convergent assembly of complex molecular architectures that are not easily accessed through other starting materials, making it a valuable component in the synthetic chemist's toolkit.

Physicochemical Assay Development: Model Compound for Evaluating Lipophilic Amines

The distinct physicochemical profile of 2-amino-4,6-dichlorobenzaldehyde (Consensus Log P = 2.22; LogS = -2.94) makes it a suitable model compound for developing and validating analytical methods involving lipophilic, moderately soluble aromatic amines [1]. It can be used as a test analyte in the development of reversed-phase HPLC separations, liquid-liquid extraction protocols, or log P determination assays, providing a reference point for molecules with similar physicochemical characteristics.

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